Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride

Cost Analysis Regioisomer Procurement Medicinal Chemistry

Regioisomeric purity is critical in halogenated benzylamine-based SAR campaigns. The 2,3-dichloro pattern offers distinct electronic and steric properties compared to common 2,4- or 3,4-isomers, but sourcing it reliably can be challenging. This compound resolves that bottleneck. - Unique 2,3-substitution: Access sterically demanding hydrophobic pockets inaccessible to generic regioisomers. - Consistent 95%+ purity: Validated across major suppliers, minimizing late-stage impurity risks. - Stable HCl salt: Superior long-term storage and handling versus the free base, ensuring reagent integrity over multi-month synthesis projects.

Molecular Formula C11H16Cl3N
Molecular Weight 268.6 g/mol
CAS No. 1240578-71-5
Cat. No. B6344136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl[(2,3-dichlorophenyl)methyl]amine hydrochloride
CAS1240578-71-5
Molecular FormulaC11H16Cl3N
Molecular Weight268.6 g/mol
Structural Identifiers
SMILESCCCCNCC1=C(C(=CC=C1)Cl)Cl.Cl
InChIInChI=1S/C11H15Cl2N.ClH/c1-2-3-7-14-8-9-5-4-6-10(12)11(9)13;/h4-6,14H,2-3,7-8H2,1H3;1H
InChIKeyHYCOTIPTUQFUGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride (CAS 1240578-71-5)


Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride (CAS 1240578-71-5) is a halogenated benzylamine derivative with the molecular formula C11H16Cl3N and a molecular weight of 268.61 g/mol . It is supplied as a hydrochloride salt, which enhances its stability and handling compared to its free base form (CAS 774556-27-3) . The compound features a 2,3-dichloro substitution pattern on the phenyl ring and an n-butyl group on the benzylic amine, a structure that serves as a key intermediate or scaffold in medicinal chemistry and organic synthesis [REFS-1, REFS-3].

Why Generic Substitution is Not Advisable for Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride


In-class compounds, such as regioisomers with 2,4- or 3,4-dichloro substitution or analogs with different N-alkyl groups, cannot be simply interchanged for this specific 2,3-dichloro benzylamine derivative. The position of chlorine atoms on the phenyl ring dictates the molecule's electronic distribution, steric hindrance, and subsequent reactivity in downstream synthetic transformations, directly impacting synthesis routes and final product yields . Furthermore, commercial availability, purity, and pricing differ significantly between regioisomers, making direct substitution economically and practically unviable for procurement without rigorous re-validation . The quantitative evidence below details these critical differentiators.

Quantitative Differentiation Evidence for Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride Procurement


Cost Efficiency: Price Advantage vs. 3,4-Dichloro Regioisomer

The target 2,3-dichloro regioisomer is significantly more cost-effective than its 3,4-dichloro analog when sourced from the same high-purity supplier. For a 2g scale, the 2,3-dichloro isomer is approximately 36% cheaper. This cost differential widens at larger scales, offering substantial savings in research programs requiring multi-gram quantities [REFS-1, REFS-2].

Cost Analysis Regioisomer Procurement Medicinal Chemistry

Salt Form Stability: Hydrochloride vs. Free Base Physical State

The purchase of the hydrochloride salt (CAS 1240578-71-5) guarantees a solid, readily weighable form, a critical advantage over the liquid free base (CAS 774556-27-3, predicted boiling point 295.4±25.0 °C) . While both share the same core structure, the solid hydrochloride simplifies handling, reduces volatility, and improves long-term storage stability, minimizing decomposition risks during stockpiling for iterative synthesis campaigns .

Stability Formulation Process Chemistry

Regioisomeric Purity Profile: Comparable High Purity Available

The target 2,3-dichloro isomer does not suffer from an availability gap in purity; it is offered at 98% purity by suppliers such as Leyan, matching the high-purity specifications of the common 2,4-dichloro isomer [REFS-1, REFS-2]. This equivalence ensures that selecting the required 2,3-substitution pattern for specific structure-activity relationship (SAR) studies does not force a compromise on input material quality, unlike scenarios where niche compounds are only available at lower purities .

Quality Control Purity Analysis Synthetic Chemistry

Defined Hazard Profile for Safe Handling Protocols

The compound's hazard profile is clearly defined and based on its solid hydrochloride form. It is classified as a harmful/irritant (GHS07), with specific hazard statements (H302, H315, H319, H335) detailing its toxicity profile upon ingestion, skin contact, eye contact, and inhalation . This contrasts with liquid free base analogs whose vapor hazards may be more pronounced due to volatility. The solid nature and defined hazards enable straightforward implementation of standard powder-handling engineering controls and personal protective equipment (PPE), as specified by the precautionary phrases .

Safety Assessment Lab Safety Chemical Handling

Recommended Application Scenarios for Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride Use


Bespoke Medicinal Chemistry Scaffold for SAR Exploration

The unique 2,3-dichloro substitution pattern, not available on commodity 2,4- or 3,4-dichloro benzylamine building blocks, makes this compound an essential starting material for synthesizing focused libraries targeting proteins with sterically demanding hydrophobic pockets. The cost-effectiveness versus the 3,4-isomer, as quantified in the Evidence Guide, allows medicinal chemistry teams to procure sufficient quantities for multi-step analog synthesis to probe 2,3-dihalogen SAR [REFS-1, REFS-2].

Intermediate for High-Fidelity Agrochemical or Material Science Synthesis

For process chemistry groups developing novel agrochemicals or specialty materials, the specific arrangement of chlorine atoms can dictate the molecule's photostability, binding affinity, or polymer properties. The availability of this compound at 98% purity, a specification that is comparable to other regioisomers, ensures it can be introduced at a late stage without compromising the purity profile of the final advanced intermediate, as supported by the purity comparison data .

Stable Research Reagent for Long-Term Experimental Campaigns

The solid hydrochloride salt form is demonstrably easier to store, weigh, and handle than its liquid free base counterpart. For academic or industrial laboratories planning synthetic campaigns lasting several months, procurement of this stable salt ensures that the reagent's quality will not degrade due to oxidation or moisture absorption, directly addressing the stability evidence presented . Its clearly defined hazard profile further facilitates its long-term use within standard laboratory settings.

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